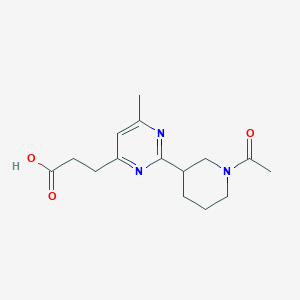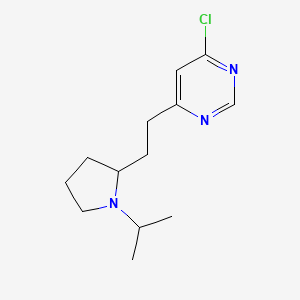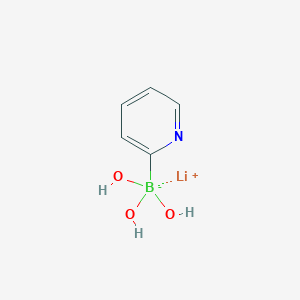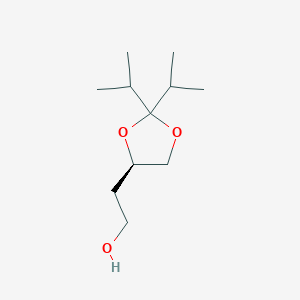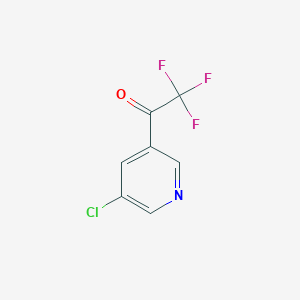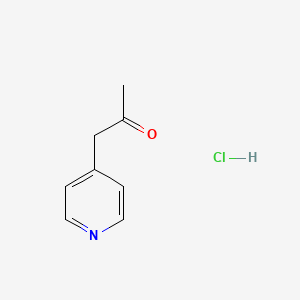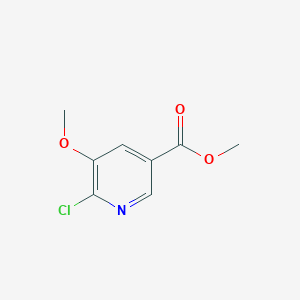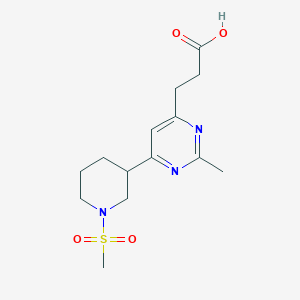
3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid
説明
Synthesis Analysis
There is a supporting information document that might contain relevant synthesis information, but the details are not directly accessible .Molecular Structure Analysis
I found a couple of articles that might contain information on similar compounds, but the specific molecular structure analysis for this compound is not directly available .科学的研究の応用
Reactivity in Organic Synthesis
Studies on similar compounds, like 2-substituted 3-ethylsulfonylpyridines, demonstrate the potential of 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid in organic synthesis. These compounds exhibit a range of reactivities, such as transformation into derivatives and reactions with various agents, which can be critical for developing new chemical entities (Rouchaud, Neus, & Moulard, 1997).
Novel Compound Synthesis
This compound is also relevant in the synthesis of novel chemical structures. For instance, in the synthesis of pyrrole-substituted pyrido[2,3-d]pyrimidines, compounds with structural similarities have been used as intermediates, indicating the potential of this compound in synthesizing novel structures with diverse applications (Jahanshahi et al., 2018).
Antiproliferative Activity
Compounds structurally similar to 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid have been studied for their antiproliferative activity against human cancer cell lines. This suggests potential research applications in cancer treatment (Mallesha et al., 2012).
Anticonvulsant and Antinociceptive Activity
Research on hybrid molecules containing similar structural elements has shown potential anticonvulsant and antinociceptive activities. This implies that 3-(2-Methyl-6-(1-(methylsulfonyl)piperidin-3-yl)pyrimidin-4-yl)propanoic acid could have applications in neurological research (Kamiński et al., 2016).
Aurora Kinase Inhibition
Similar compounds have been explored as Aurora kinase inhibitors, suggesting possible applications of this compound in researching cancer treatments, particularly in targeting specific enzymes crucial for cell division and cancer progression (ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Research on compounds with similar structures, such as piperidine-containing pyrimidine imines, has demonstrated antibacterial activity, suggesting potential applications in antimicrobial studies and drug development (C.Merugu, Ramesh, & Sreenivasulu, 2010).
作用機序
将来の方向性
特性
IUPAC Name |
3-[2-methyl-6-(1-methylsulfonylpiperidin-3-yl)pyrimidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-15-12(5-6-14(18)19)8-13(16-10)11-4-3-7-17(9-11)22(2,20)21/h8,11H,3-7,9H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZXLKRWNQRBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2CCCN(C2)S(=O)(=O)C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



